molecular formula C25H26BrN3O4S B3976042 N-(4-bromophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

N-(4-bromophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

Cat. No.: B3976042
M. Wt: 544.5 g/mol
InChI Key: OGYUYBNFBXOFTD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, a piperazine ring, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the piperazine intermediate: The reaction between 4-methoxyphenylamine and 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 4-(4-methoxyphenyl)piperazine.

    Coupling with benzenesulfonyl chloride: The intermediate 4-(4-methoxyphenyl)piperazine is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide.

    Introduction of the bromophenyl group: Finally, the compound is reacted with 4-bromobenzoyl chloride in the presence of a base such as pyridine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the methoxyphenyl group.

    Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as ketones or carboxylic acids.

    Reduction: Reduced products such as amines or alcohols.

    Hydrolysis: Decomposed products such as amines and sulfonic acids.

Scientific Research Applications

N-(4-bromophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide has several scientific research applications, including:

    Medicinal chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological research: It is used as a tool compound to study various biological pathways and mechanisms, including receptor-ligand interactions and enzyme inhibition.

    Material science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industrial applications: It is used in the synthesis of other complex organic molecules and as a precursor for the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features and the biological context. For example, it may bind to G-protein-coupled receptors or ion channels, leading to changes in cellular signaling and function. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide
  • N-(4-fluorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide
  • N-(4-methylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

Uniqueness

N-(4-bromophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide is unique due to the presence of the bromophenyl group, which imparts specific chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity for its targets. Additionally, the combination of the methoxyphenyl group and the piperazine ring provides a versatile scaffold for further modifications and optimization.

Properties

IUPAC Name

N-(4-bromophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BrN3O4S/c1-33-23-13-11-21(12-14-23)27-15-17-28(18-16-27)25(30)19-29(22-9-7-20(26)8-10-22)34(31,32)24-5-3-2-4-6-24/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYUYBNFBXOFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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